1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives are a class of heterocyclic compounds featuring a fused thiophene-pyrimidine core. These molecules are structurally analogous to pyrimidine-2,4(1H,3H)-diones (uracil derivatives), which are pivotal in medicinal chemistry due to their biological relevance in antiviral, anticancer, and herbicidal applications . The compound 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is distinguished by its 1-(3-methylbenzyl) and 3-(2-methylphenyl) substituents.
Properties
Molecular Formula |
C21H18N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-5-8-16(12-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
InChI Key |
HFUMSVWMFJPSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3 |
Origin of Product |
United States |
Biological Activity
1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the thienopyrimidine class. This class of compounds has been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thieno[3,2-d]pyrimidine core with methyl and phenyl substitutions that enhance its biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
| Compound | Activity | Reference |
|---|---|---|
| Thienopyrimidine Derivative A | Bactericidal against E. coli | |
| Thienopyrimidine Derivative B | Antifungal against Candida spp. |
Anti-inflammatory Effects
Studies have demonstrated that thienopyrimidine derivatives can modulate inflammatory responses. The compound's ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), has been documented in various in vitro models.
Case Study:
In a study examining the effects of thienopyrimidine derivatives on RAW264.7 macrophage cells, it was found that treatment with these compounds significantly reduced the expression levels of COX-2 and iNOS mRNA and protein levels, indicating a potent anti-inflammatory effect .
Anticancer Properties
Emerging research suggests that thienopyrimidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is believed to involve the activation of caspases and modulation of cell cycle regulatory proteins.
Case Study:
A study investigating the cytotoxic effects of a related thienopyrimidine compound on human cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thieno[3,2-d]pyrimidine Core: Essential for biological activity.
- Substituents: The presence of methyl and phenyl groups enhances lipophilicity and affects binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives are often modified at the 1- and 3-positions to optimize pharmacological properties. Below is a comparative analysis with key analogs:
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Structure : Hydroxy groups at positions 3 and 6 introduce hydrogen-bonding capacity.
- Properties: Molecular weight: 350.84 g/mol . Demonstrated moderate cytotoxicity in cancer cell lines (MCF-7, A549) in preliminary assays .
- Contrast : The hydroxylated derivative prioritizes polar interactions, whereas the target compound’s methyl groups favor lipophilic environments (e.g., central nervous system targets) .
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Structure : Incorporates a chlorophenyl-oxadiazole moiety and fluorobenzyl group.
- Properties :
3-Hydroxy-7-methyl-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Structure : Hydroxy and methyl substituents at positions 3 and 5.
- Properties :
- Molecular formula: C₁₅H₁₄N₂O₃S.
- Hydroxy group enhances solubility, while methyl groups balance lipophilicity.
1,3-Disubstituted Pyrimidine-2,4(1H,3H)-diones (Non-Thieno Analogs)
- Example : 1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione.
- Properties :
- Contrast: The thieno-fused core in the target compound provides a rigid scaffold, improving conformational stability for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
